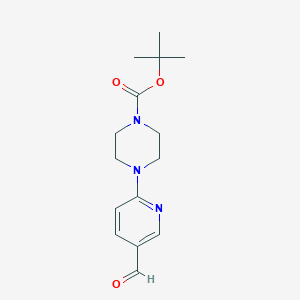

叔丁基 4-(5-甲酰基吡啶-2-基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成化学应用

该化合物在合成复杂分子中至关重要,例如用于癌症治疗的药物凡德他尼。凡德他尼的合成涉及多个步骤,包括取代、脱保护和环化,其中叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯起着至关重要的作用。这证明了该化合物在通过复杂合成途径制造高价值药物方面的效用,突出了其在制造规模上的商业意义 (W. Mi,2015)。

药物研究

哌嗪衍生物,包括与叔丁基 4-(5-甲酰基吡啶-2-基)哌嗪-1-羧酸酯相关的结构,是设计具有多种治疗用途的药物的核心。这些衍生物存在于治疗心理疾病、心血管疾病和癌症等疾病的药物中。对哌嗪核上的取代模式进行修饰会显著影响所得分子的药用潜力,强调了哌嗪类化合物在药物发现和开发中的多功能性和重要性 (A. Rathi、R. Syed、Han-Seung Shin、Rahul V. Patel,2016)。

环境应用

合成酚类抗氧化剂 (SPA),包括与叔丁基 4-(5-甲酰基吡啶-2-基)哌嗪-1-羧酸酯相似的结构,广泛用于工业和商业产品中,通过延缓氧化反应来延长保质期。对 SPA 的研究集中于其环境存在、人类接触和潜在毒性,表明开发毒性和环境影响较低的 novel SPA 的重要性。该研究方向指出了对既能提供 SPA 的好处又能最大程度降低健康和生态风险的化合物的需求 (Runzeng Liu、S. Mabury,2020)。

安全和危害

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

It’s worth noting that similar compounds have been found to exhibit antibacterial activities against gram-positive strains (staphylococcus aureus and bacillus subtilis) and gram-negative strains (escherichia coli and pseudomonas aeruginosa) .

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antibacterial activity , it may lead to bacterial cell death by disrupting essential cellular processes.

生化分析

Biochemical Properties

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate: plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, altering their catalytic activity. It also binds to proteins, affecting their conformation and stability. These interactions are crucial for understanding the biochemical pathways in which this compound is involved .

Cellular Effects

The effects of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways, leading to changes in cellular responses. It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, influencing the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate involves its binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity. This compound also interacts with proteins, altering their conformation and function. These interactions lead to changes in gene expression and cellular responses. For instance, by binding to transcription factors, it can modulate the transcription of specific genes, leading to changes in protein synthesis and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and cellular responses. At high doses, it can be toxic, leading to adverse effects on cellular function and overall health. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the metabolic pathways in which this compound is involved and its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate within cells and tissues are essential for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions are crucial for understanding the compound’s localization and its effects on cellular function .

Subcellular Localization

The subcellular localization of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its overall impact on cellular function .

属性

IUPAC Name |

tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKWTAEPIGRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594525 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479226-10-3 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)